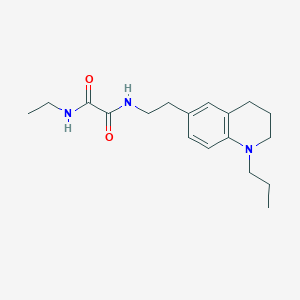![molecular formula C17H22N4OS B2645211 N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide CAS No. 946385-98-4](/img/structure/B2645211.png)
N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities, which include anti-inflammatory, antibacterial, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of this compound involves multiple steps. The process begins with the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This is then reacted with hydrazine hydrate in methanol to produce 2-(1H-indol-3-yl)acetohydrazide. The resulting hydrazide is then reacted with a variety of arylsulfonyl chlorides in a sodium carbonate solution to yield the final product .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide” is characterized by the presence of an indole moiety, a cyclohexyl group, and a hydrazinecarbothioamide group . The exact structure can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involving “N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide” primarily involve its synthesis from 2-(1H-indol-3-yl)acetic acid and arylsulfonyl chlorides . The compound may also undergo further reactions depending on the conditions, but specific details are not available in the current data.Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The compound , being an indole derivative, can be used in the synthesis of other indole derivatives.
Use in Multicomponent Reactions
Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The compound can be used in multicomponent reactions for the synthesis of various heterocyclic compounds .
Construction of Polycyclic Structures
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This compound can be used in the construction of such polycyclic structures.
Synthesis of Alkaloids
Indoles are a prevalent moiety present in selected alkaloids . The compound , being an indole derivative, can be used in the synthesis of alkaloids.
Use in Pharmaceutical Research
Indole based compounds are very important in pharmaceutical research due to their biological activities . This compound, being an indole derivative, can be used in pharmaceutical research for the development of new drugs.
Use in Organic Chemistry Research
The compound can be used in organic chemistry research, particularly in the study of heterocyclic compounds, catalysis, organic methodology, and green synthetic organic chemistry .
Zukünftige Richtungen
The future directions for research on “N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide” could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by indole derivatives, this compound could be a promising candidate for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h4-5,8-9,11,13,18H,1-3,6-7,10H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBAOTQFZQLBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)
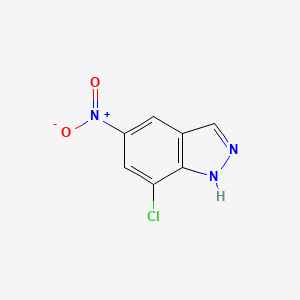
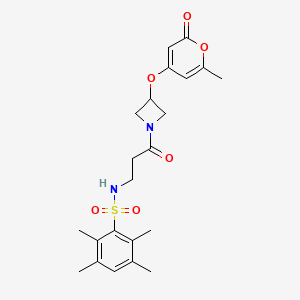
![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)

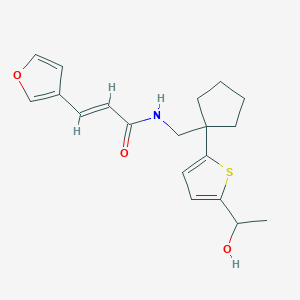


![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)
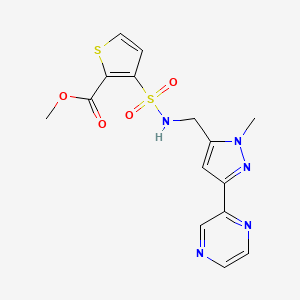
![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645147.png)
